REACTION_CXSMILES
|
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4](O)[CH:3]=1)O.CC(C1C=CC(O)=CC=1)([CH2:22][C:23]([CH3:32])([C:25]1[CH:30]=[CH:29][C:28]([OH:31])=[CH:27][CH:26]=1)[CH3:24])CC(C1C=CC(O)=CC=1)C.OC1[CH:46]=[CH:45][C:44]([C:47]2[CH:52]=C(C3C=CC(O)=CC=3)C=C(C3C=CC(O)=CC=3)[CH:48]=2)=[CH:43][CH:42]=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C2C=CC(O)=CC=2)C)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C2C=CC(O)=CC=2)C2C=CC=CC=2)=CC=1.OC1C=C(O)C=CC=1C(O)=O.OC1C=CC(C(C2C=CC(O)=CC=2O)(C)C)=CC=1>>[OH:31][C:28]1[CH:27]=[CH:26][C:25]([C:23]([C:22]2[CH:46]=[CH:45][C:44]([C:47]([C:3]3[CH:4]=[CH:6][C:7]([OH:8])=[CH:9][CH:1]=3)([CH3:52])[CH3:48])=[CH:43][CH:42]=2)([CH3:32])[CH3:24])=[CH:30][CH:29]=1
|
Name
|
polycarbonates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2-bis-[4,4-(4,4'-dihydroxydiphenyl)-cyclohexyl]-propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,4-bis-(4-hydroxyphenyl-4-isopropyl)-phenol,2,6-bis-(2'-hydroxy-5'-methyl-benzyl)-4-methylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)O
|
Name
|
2-(4-hydroxyphenyl)-2-(2,4-dihydroxyphenyl)-propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=C(C=C(C=C1)O)O
|
Name
|
1,4-bis-(4',40"-dihydroxytriphenyl-methyl)-benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bisphenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Polycarbonates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Name
|
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptene-(2)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)C1=CC=C(C=C1)O)(CC(C)(C1=CC=C(C=C1)O)C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Name
|
tri-(4-hydroxyphenyl)-phenyl-methane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C1=CC=CC=C1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |